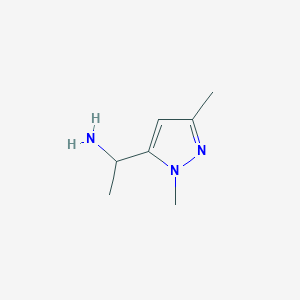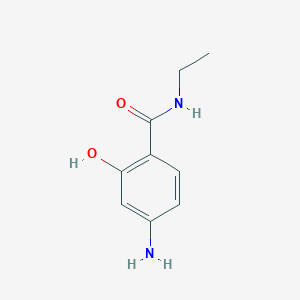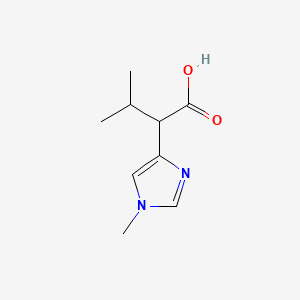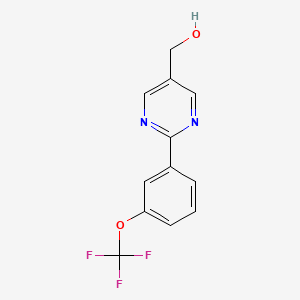
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 3-(trifluoromethoxy)phenyl bromide, is prepared through halogenation of the corresponding phenol.
Coupling Reaction: The aryl halide is then coupled with 5-methoxypyrimidine-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically potassium carbonate, in an organic solvent like toluene or DMF.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid.
Reduction: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-amine.
Substitution: The major products depend on the nucleophile used, such as 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-thiol.
科学研究应用
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as thymidylate synthase and hedgehog signaling pathways.
Pathways Involved: The compound modulates these pathways by inhibiting or activating specific proteins, leading to changes in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can be compared with other similar compounds, such as:
5-Phenyl-4-(3-(trifluoromethyl)phenoxy)thieno(2,3-d)pyrimidine: This compound also contains a trifluoromethyl group and a pyrimidine ring but differs in its overall structure and properties.
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine derivatives: These compounds are studied for their hedgehog signaling pathway inhibitory activities and have different structural features compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC 名称 |
[2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-2-9(4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
InChI 键 |
WKOHLTLPRQDEQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
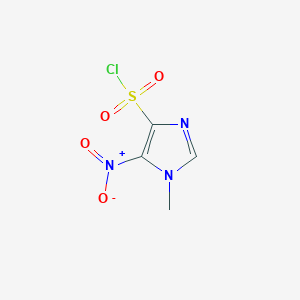
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
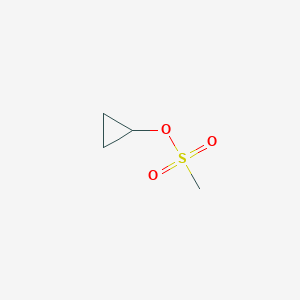
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)


![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

